

spectroscopic data of 2-sulfoterephthalic acid (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: 2-sulfoterephthalic Acid

Cat. No.: B8772342

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Spectroscopic Profile of 2-Sulfoterephthalic Acid: A Technical Guide

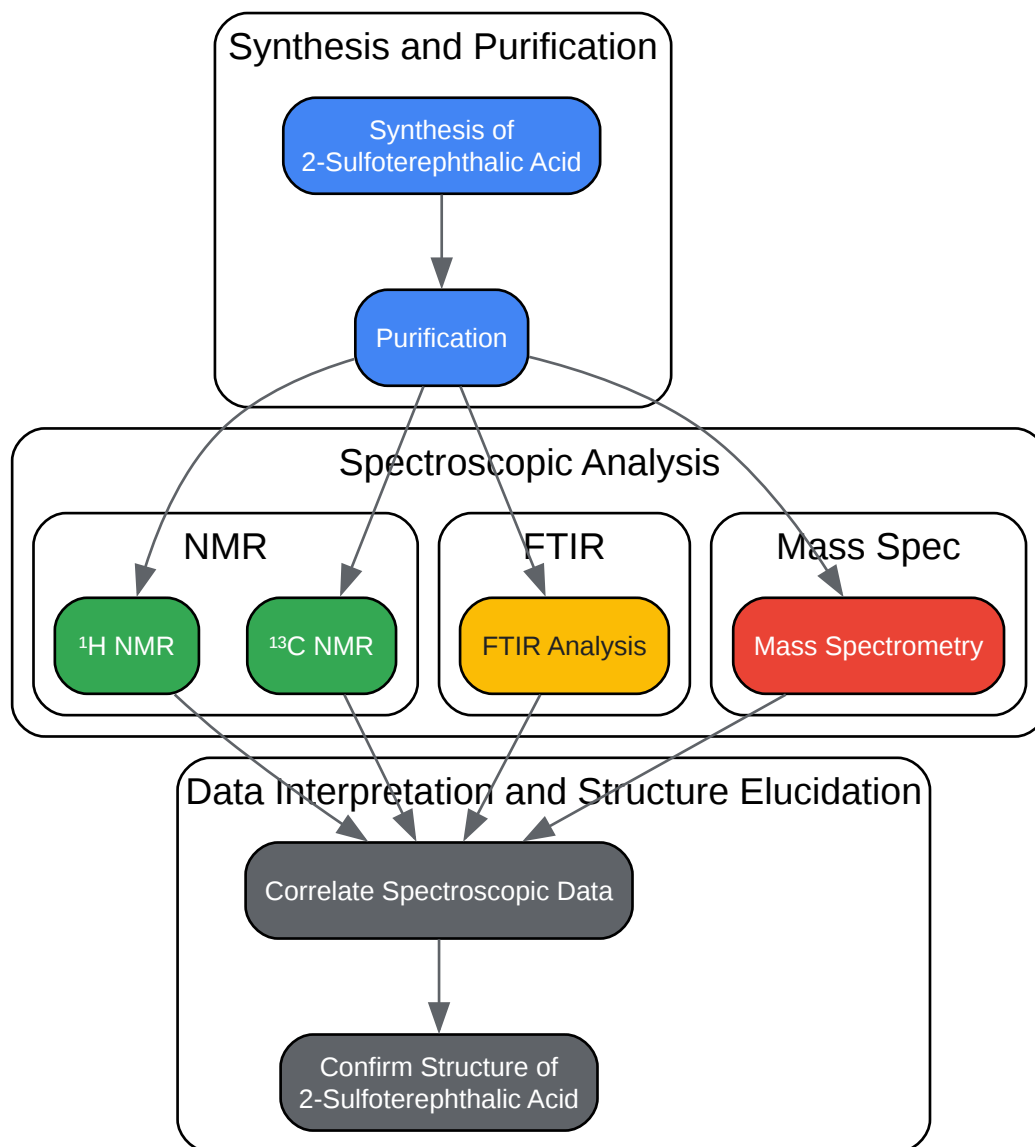
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-sulfoterephthalic acid**. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data based on its chemical structure and the known spectroscopic behavior of its functional groups. Detailed, generalized experimental protocols for acquiring such data are also presented.

Chemical Structure and Functional Groups

2-Sulfoterephthalic acid ($C_8H_6O_7S$) is a dicarboxylic acid derivative of benzene, also containing a sulfonic acid group. The precise substitution pattern on the benzene ring dictates its chemical and spectral properties. The structure consists of a benzene ring substituted with two carboxylic acid groups and one sulfonic acid group.

Molecular Structure:



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com